molecular formula C14H12F2N6O2 B6533209 N-(2,4-difluorophenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide CAS No. 1060183-11-0

N-(2,4-difluorophenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide

Cat. No. B6533209
CAS RN: 1060183-11-0
M. Wt: 334.28 g/mol
InChI Key: NMHOESWJQGXVKD-UHFFFAOYSA-N
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Description

“N-(2,4-difluorophenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide” is a compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . It is a triazole-pyrimidine hybrid, which is a class of compounds known for their diverse biological activities .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol, followed by the construction of a triazole compound by diazotization of the obtained intermediate with a green and safer reagent “Resin-NO2” in a water and acetonitrile mixture . The condensation of the resulting compound with a cyclopropylamine derivative, followed by deprotection with hydrochloric acid in dichloromethane (DCM), yields the final product .


Molecular Structure Analysis

The molecular structure of this compound, like other triazole-pyrimidine hybrids, is characterized by the presence of a triazole ring and a pyrimidine ring . The triazole ring is a five-membered ring containing two nitrogen atoms, while the pyrimidine ring is a six-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, diazotization, and deprotection . These reactions are facilitated by various reagents and solvents, including ethylene glycol, Resin-NO2, water, acetonitrile, and hydrochloric acid .

Scientific Research Applications

Energetic Materials

The compound is part of the [1,2,4]triazolo [4,3-b] [1,2,4,5] tetrazine-based energetic materials . These materials are synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . They exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance .

Secondary Explosives

The compound exhibits excellent insensitivity toward external stimuli and a very good calculated detonation performance . These features suggest strong possibilities for applications as secondary explosives .

Heat-Resistant Explosives

The compound has a remarkable measured density, excellent thermal stability, and very good calculated detonation performance . These properties outperform all current heat-resistant explosives, suggesting significant potential as a heat-resistant explosive .

Primary Explosives

Some compounds in the same family are very sensitive but exhibit excellent calculated detonation performance . These attractive features suggest strong possibilities for applications as primary explosives .

Pharmacological Activities

The compound is part of the 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazine scaffold . This scaffold has diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Antibacterial, Antifungal, and Anti-Inflammatory Activities

The compound showed high antibacterial, antifungal, and anti-inflammatory activities in comparison with commercial antibiotics .

Future Directions

The future directions for research on this compound could include further investigation of its neuroprotective and anti-neuroinflammatory properties, as well as its potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . Additionally, the development of more efficient and safer synthesis processes could also be a focus of future research .

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N6O2/c1-2-22-13-12(19-20-22)14(24)21(7-17-13)6-11(23)18-10-4-3-8(15)5-9(10)16/h3-5,7H,2,6H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHOESWJQGXVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3=C(C=C(C=C3)F)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

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